molecular formula C17H33O5P B14477143 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol CAS No. 65388-39-8

1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol

Katalognummer: B14477143
CAS-Nummer: 65388-39-8
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: VFCBCTFEYVHWFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,6,7-Trioxa-1-phosphabicyclo[222]octan-4-yl)methoxy]dodecan-2-ol is a complex organic compound characterized by its unique bicyclic structure containing phosphorus and oxygen atoms

Vorbereitungsmethoden

The synthesis of 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol typically involves the reaction of pentaerythritol with thiophosphoryl chloride under controlled conditions . The reaction is carried out at elevated temperatures (around 418 K) in a moisture-free environment to prevent the formation of unwanted by-products. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with enhanced yield and purity.

Analyse Chemischer Reaktionen

1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The phosphorus atom in the compound acts as a coordination center, binding to various substrates and facilitating chemical reactions. This coordination ability is crucial for its applications in catalysis and material science .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol include:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable complexes, making it highly versatile for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

65388-39-8

Molekularformel

C17H33O5P

Molekulargewicht

348.4 g/mol

IUPAC-Name

1-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethoxy)dodecan-2-ol

InChI

InChI=1S/C17H33O5P/c1-2-3-4-5-6-7-8-9-10-16(18)11-19-12-17-13-20-23(21-14-17)22-15-17/h16,18H,2-15H2,1H3

InChI-Schlüssel

VFCBCTFEYVHWFK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(COCC12COP(OC1)OC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.